molecular formula C13H12BrNO2S B1240554 N-benzyl-2-bromobenzenesulfonamide CAS No. 321704-27-2

N-benzyl-2-bromobenzenesulfonamide

Cat. No. B1240554
CAS RN: 321704-27-2
M. Wt: 326.21 g/mol
InChI Key: FPQGRYUENBBEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-benzyl-2-bromobenzenesulfonamide-like compounds typically involves the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines. This process requires the presence of electron-withdrawing groups on the aromatic ring of the benzyl group to facilitate C-arylation. Such methodologies exemplify the advanced intermediates toward the synthesis of nitrogenous heterocycles, including indazole oxides and quinazolines (Kisseljova, Smyslová, & Krchňák, 2014).

Molecular Structure Analysis

The molecular structure of N-benzyl-2-bromobenzenesulfonamide-related compounds can be characterized through various spectroscopic and crystallographic techniques. For example, N-allyl-N-benzyl-4-methylbenzenesulfonamide, a similar sulfonamide, was synthesized and its structure elucidated using single-crystal X-ray diffraction, revealing an orthorhombic space group with specific cell parameters (Stenfors & Ngassa, 2020).

Chemical Reactions and Properties

The chemical reactions involving benzenesulfonamides often leverage the sulfonamide group's ability to act as a directing group for further functionalization. For instance, direct N-alkylation of aminobenzenesulfonamides with alcohols has been demonstrated, showcasing the compound's versatility in recognizing different types of amino groups in complex molecules (Lu, Ma, Qu, & Li, 2015).

Physical Properties Analysis

The physical properties of N-benzyl-2-bromobenzenesulfonamide and related compounds, such as solubility, melting point, and crystal structure, play a crucial role in their application in synthesis. The crystallographic analysis provides insights into the packing patterns and intermolecular interactions, critical for understanding the compound's stability and reactivity (Suchetan et al., 2015).

Chemical Properties Analysis

Benzenesulfonamides, including N-benzyl-2-bromobenzenesulfonamide analogs, exhibit varied chemical properties based on their functional groups and substitutions. These compounds are explored for their potential as intermediates in the synthesis of pharmaceutically relevant molecules, demonstrating a range of reactivities and applications in organic synthesis (Pala et al., 2014).

Scientific Research Applications

Merging Cross-Metathesis and Radical Cyclization

N- Alkyl- N -allyl-2-bromobenzenesulfonamides are functionalized via selective E- cross-metathesis with various alkenes. This process, followed by radical cyclization, results in the creation of 4-substituted benzosultams in moderate-to-good yields. Such benzosultams have potential applications in various chemical synthesis and pharmaceutical research (Feuillastre, Pelotier, & Piva, 2013).

Synthesis of Benzonitriles

N-Cyano-N-phenyl-p-methylbenzenesulfonamide serves as an electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides. This methodology is particularly efficient in creating pharmaceutical intermediates and allows chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).

Kinetics and Mechanism of Oxidation

The oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide in acid solution forms corresponding benzaldehydes. This reaction is significant in understanding the kinetics and mechanisms of certain organic reactions, offering insights into the behavior of similar compounds (Kothari & Banerji, 1985).

Development of Antimycobacterial Agents

2,4-Dinitrophenylsulfonamides with tunable cysteine-activated SO(2) release profiles have been developed for antimycobacterial purposes. N-Benzyl-2,4-dinitrobenzenesulfonamide exhibits high potency in inhibiting Mycobacterium tuberculosis, indicating its potential as a clinical agent (Malwal et al., 2012).

Antibacterial and Lipoxygenase Inhibition Studies

New sulfonamides bearing a 1,4-benzodioxin ring have been synthesized, showing notable antibacterial potential and inhibitory activity against Lipoxygenase enzyme. Such compounds could be potential therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Safety And Hazards

N-Benzyl-2-bromobenzenesulfonamide can cause skin and eye irritation, and may cause respiratory irritation . It is harmful if inhaled, comes in contact with skin, or if swallowed . Conditions to avoid include heat, flames, and sparks, and materials to avoid include oxidizing agents .

properties

IUPAC Name

N-benzyl-2-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-12-8-4-5-9-13(12)18(16,17)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQGRYUENBBEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428966
Record name N-benzyl-2-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-bromobenzenesulfonamide

CAS RN

321704-27-2
Record name N-benzyl-2-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-bromobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-bromobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-bromobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-bromobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-bromobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-bromobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.